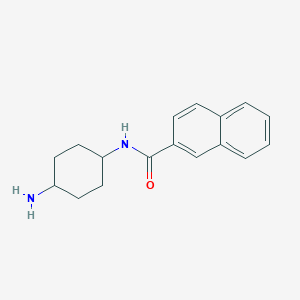![molecular formula C12H16N4 B7557264 N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and the formation of long-term memories. By blocking the activity of this receptor, N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine can modulate glutamate signaling and affect a variety of physiological processes.
Biochemical and Physiological Effects:
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has been shown to have a variety of biochemical and physiological effects, including reducing the release of dopamine in the brain, decreasing anxiety-like behavior in animal models, and improving cognitive function in individuals with Fragile X syndrome. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine in lab experiments is its high selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate signaling. However, one limitation is that N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has a relatively short half-life and may require frequent administration in experiments.
Direcciones Futuras
There are several potential future directions for research on N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine. One area of interest is the development of more potent and selective mGluR5 antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of mGluR5 signaling in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine involves several steps. The first step is the synthesis of 2-methylpyrazol-3-ylmethanol, which is then reacted with 3-pyridinecarboxaldehyde to produce the intermediate N-[(2-methylpyrazol-3-yl)methyl]-3-pyridinecarboxaldehyde. This intermediate is then reduced to the final product, N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine.
Aplicaciones Científicas De Investigación
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety disorders, and addiction. It has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10(11-4-3-6-13-8-11)14-9-12-5-7-15-16(12)2/h3-8,10,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFATGBZKXZQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)


![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)

![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)

![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)
